Ziresovir
描述
Ziresovir (also known as RO-0529, AK0529) is an antiviral drug that was developed as a treatment for respiratory syncytial virus . It acts as a fusion inhibitor and has shown promising results in Phase II and III clinical trials .
Molecular Structure Analysis
The molecular structure of this compound is complex. Its IUPAC name is N-[(3-aminooxetan-3-yl)methyl]-2-(1,1-dioxo-3,5-dihydro-2H-1λ6,4-benzothiazepin-4-yl)-6-methylquinazolin-4-amine . Its molecular formula is C22H25N5O3S .
科学研究应用
发现和作为RSV抑制剂的潜力:Ziresovir首次被报道为一项有前途的RSV融合(F)蛋白抑制剂,这是由Zheng等人(2019年)进行的一项研究。这项研究通过合理的药物设计和引导优化突出了this compound的发现,展示了其在体外和体内模型中对RSV的强效抗活性。研究发现,在细胞实验中,this compound对实验室菌株和临床分离的RSV具有单位数nM的EC50效力,并在小鼠RSV感染模型中实现了显著的病毒载量减少。通过在RSV F蛋白中识别药物耐药突变和在细胞实验中抑制RSV F蛋白诱导的细胞-细胞融合,确认了this compound作为RSV F蛋白抑制剂的特异性(Zheng et al., 2019)。
临床试验和药代动力学:同样是由Zheng等人(2019年)进行的研究还深入探讨了this compound在动物物种中的药代动力学,表明其在进一步临床试验中的潜力。研究强调了this compound口服生物利用度的重要性,这是其作为治疗剂的潜力的关键因素(Zheng et al., 2019)。
呼吸道病毒治疗的进展:另一项相关研究,虽然并非直接关注this compound,但提供了呼吸道病毒治疗领域的背景。根据Beigel等人(2019年)报道的第六届国际流感和其他呼吸道病毒疾病学会(isirv)抗病毒小组会议,强调了几种抗病毒药物的更新情况,包括this compound。这种更广泛的视角强调了this compound在抗病毒研究领域的重要性,特别是对抗RSV(Beigel et al., 2019)。
属性
IUPAC Name |
N-[(3-aminooxetan-3-yl)methyl]-2-(1,1-dioxo-3,5-dihydro-2H-1λ6,4-benzothiazepin-4-yl)-6-methylquinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c1-15-6-7-18-17(10-15)20(24-12-22(23)13-30-14-22)26-21(25-18)27-8-9-31(28,29)19-5-3-2-4-16(19)11-27/h2-7,10H,8-9,11-14,23H2,1H3,(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAICKUTDBZCMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2NCC3(COC3)N)N4CCS(=O)(=O)C5=CC=CC=C5C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901028129 | |
Record name | Ziresovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901028129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1422500-60-4 | |
Record name | Ziresovir [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422500604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ziresovir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15145 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ziresovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901028129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZIRESOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XCF42D7AG4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。